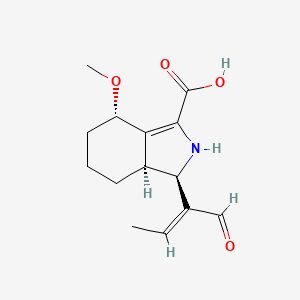
(1R,4S,7AS)-1-(1-Formylprop-1-EN-1-YL)-4-methoxy-2,4,5,6,7,7A-hexahydro-1H-isoindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,7AS)-1-(1-FORMYLPROP-1-EN-1-YL)-4-METHOXY-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID is a complex organic compound belonging to the class of alpha amino acids This compound is characterized by its unique structural features, including a formylprop-1-en-1-yl group and a methoxy group attached to a hexahydroisoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,7AS)-1-(1-FORMYLPROP-1-EN-1-YL)-4-METHOXY-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining high quality and consistency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,4S,7AS)-1-(1-FORMYLPROP-1-EN-1-YL)-4-METHOXY-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,7AS)-1-(1-FORMYLPROP-1-EN-1-YL)-4-METHOXY-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of beta-lactamase, an enzyme produced by certain bacteria, thereby enhancing the efficacy of beta-lactam antibiotics . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of antibiotics and contributing to its antibacterial properties.
Comparison with Similar Compounds
- (1S,4R,7AR)-4-BUTOXY-1-(1R)-1-FORMYLPROPYL-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID
- (7R)-7-(6,7-DIHYDRO-5H-CYCLOPENTA[D]IMIDAZO[2,1-B][1,3]THIAZOL-2-YL)-2,7-DIHYDRO-1,4-THIAZEPINE-3,6-DICARBOXYLIC ACID
Uniqueness: The uniqueness of (1R,4S,7AS)-1-(1-FORMYLPROP-1-EN-1-YL)-4-METHOXY-2,4,5,6,7,7A-HEXAHYDRO-1H-ISOINDOLE-3-CARBOXYLIC ACID lies in its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as beta-lactamase, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(3R,3aS,7S)-7-methoxy-3-[(E)-1-oxobut-2-en-2-yl]-3,3a,4,5,6,7-hexahydro-2H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-8(7-16)12-9-5-4-6-10(19-2)11(9)13(15-12)14(17)18/h3,7,9-10,12,15H,4-6H2,1-2H3,(H,17,18)/b8-3-/t9-,10-,12-/m0/s1 |
InChI Key |
ZYKSDPVHVMSKIL-IIHMJNQGSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@H]1[C@H]2CCC[C@@H](C2=C(N1)C(=O)O)OC |
Canonical SMILES |
CC=C(C=O)C1C2CCCC(C2=C(N1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















